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molecular formula C13H8BrClN2O3 B3558847 N-(4-bromophenyl)-4-chloro-3-nitrobenzamide CAS No. 329941-08-4

N-(4-bromophenyl)-4-chloro-3-nitrobenzamide

Cat. No. B3558847
M. Wt: 355.57 g/mol
InChI Key: YKJJAYNPRVJKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910595B2

Procedure details

A mixture of 4-bromoaniline (2.58 g 14.99 mmol) in dry methylene chloride (100 mL) was treated with 4-chloro-3-nitrobenzoyl chloride (3.60 g, 17.99 mmol) and N,N-diisopropylethylamine (3.14 mL, 17.99 mmol), and the resulting mixture stirred at room temperature for 17 hours. The solvent was removed by rotary evaporation in vacuo, the residue taken up in ethyl acetate (100 mL) and washed with water (2×50 mL) and brine. Dried the organic extract over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give the product as a tan solid (5.132 g, 14.45 mmol, 96%)
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
3.14 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[Cl:9][C:10]1[CH:18]=[CH:17][C:13]([C:14](Cl)=[O:15])=[CH:12][C:11]=1[N+:19]([O-:21])=[O:20].C(N(CC)C(C)C)(C)C>C(Cl)Cl>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:14](=[O:15])[C:13]2[CH:17]=[CH:18][C:10]([Cl:9])=[C:11]([N+:19]([O-:21])=[O:20])[CH:12]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.58 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)Cl)C=C1)[N+](=O)[O-]
Name
Quantity
3.14 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation in vacuo
WASH
Type
WASH
Details
washed with water (2×50 mL) and brine
CUSTOM
Type
CUSTOM
Details
Dried the
EXTRACTION
Type
EXTRACTION
Details
organic extract over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)NC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.45 mmol
AMOUNT: MASS 5.132 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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